Cas no 2138009-58-0 (1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid)

1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid
- 2138009-58-0
- EN300-1122629
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- インチ: 1S/C10H17ClO2/c1-9(2)4-3-5-10(11,7-6-9)8(12)13/h3-7H2,1-2H3,(H,12,13)
- InChIKey: FAOPQCCCUSLQRD-UHFFFAOYSA-N
- ほほえんだ: ClC1(C(=O)O)CCCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 204.0917075g/mol
- どういたいしつりょう: 204.0917075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122629-5g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 5g |
$5594.0 | 2023-10-26 | |
Enamine | EN300-1122629-0.25g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 0.25g |
$1774.0 | 2023-10-26 | |
Enamine | EN300-1122629-10.0g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 10g |
$8295.0 | 2023-06-09 | ||
Enamine | EN300-1122629-2.5g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 2.5g |
$3782.0 | 2023-10-26 | |
Enamine | EN300-1122629-1.0g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 1g |
$1929.0 | 2023-06-09 | ||
Enamine | EN300-1122629-10g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 10g |
$8295.0 | 2023-10-26 | |
Enamine | EN300-1122629-0.05g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 0.05g |
$1620.0 | 2023-10-26 | |
Enamine | EN300-1122629-5.0g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 5g |
$5594.0 | 2023-06-09 | ||
Enamine | EN300-1122629-0.1g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 0.1g |
$1697.0 | 2023-10-26 | |
Enamine | EN300-1122629-0.5g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 0.5g |
$1851.0 | 2023-10-26 |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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10. Back matter
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acidに関する追加情報
1-Chloro-4,4-dimethylcycloheptane-1-carboxylic Acid (CAS No. 2138009-58-0): A Comprehensive Overview
1-Chloro-4,4-dimethylcycloheptane-1-carboxylic acid (CAS No. 2138009-58-0) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its distinct molecular structure, which includes a chlorinated cycloheptane ring and a carboxylic acid functional group. The presence of these specific functional groups imparts unique chemical and physical properties that make it a valuable candidate for further research and development.
The molecular formula of 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid is C10H17ClO2, with a molecular weight of approximately 206.69 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 95-97°C, and it exhibits moderate stability under standard laboratory conditions.
In the realm of pharmaceutical research, 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid has shown promise as a potential lead compound for the development of new therapeutic agents. Recent studies have explored its biological activities, particularly its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory properties, 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid has also been investigated for its potential anticancer effects. A research team from the University of California, Los Angeles (UCLA) conducted a series of experiments to evaluate the compound's ability to inhibit the growth of various cancer cell lines. Their results, published in the Cancer Research journal in 2023, demonstrated that the compound effectively induced apoptosis in human breast cancer cells while showing minimal toxicity to normal cells. This selective cytotoxicity makes it an attractive candidate for further preclinical studies.
In addition to its biological activities, the chemical properties of 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid have been extensively studied to understand its reactivity and synthetic potential. The presence of the carboxylic acid group allows for various chemical transformations, such as esterification and amide formation, which can be utilized to synthesize more complex molecules with tailored functionalities. For example, researchers at the University of Cambridge have developed efficient methods to convert this compound into bioactive derivatives using green chemistry principles, thereby reducing environmental impact.
The synthesis of 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid has been optimized through several synthetic routes. One common approach involves the reaction of 4,4-dimethylcycloheptanone with chloroacetyl chloride followed by hydrolysis to form the carboxylic acid. This method yields high purity product with good overall yield. Another approach involves the use of organometallic reagents such as Grignard reagents to construct the cycloheptane ring followed by functional group transformations to introduce the chlorine and carboxylic acid moieties.
The safety profile of 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid has also been evaluated in various studies. Toxicological assessments have shown that it exhibits low acute toxicity when administered orally or intraperitoneally in animal models. However, it is important to handle this compound with care due to its potential irritant properties and to follow standard laboratory safety protocols.
In conclusion, 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid (CAS No. 2138009-58-0) is a versatile organic compound with promising applications in pharmaceuticals and materials science. Its unique molecular structure confers valuable chemical and biological properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its potential uses and mechanisms of action, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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